6'-O-beta-D-Glucosylgentiopicroside

Description

Properties

IUPAC Name |

4-ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERNCPGDRADLCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure and Molecular Weight of 6'-O-beta-D-Glucosylgentiopicroside

An In-Depth Technical Guide for Drug Development Scientists[1]

Abstract

This technical guide provides a comprehensive structural and physicochemical analysis of 6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9), a rare disaccharide secoiridoid derivative isolated from Gentiana species.[1] Targeted at researchers in natural product chemistry and pharmacology, this document details the molecule's specific glycosidic linkage, molecular weight verification, spectroscopic diagnostics (NMR/MS), and isolation protocols.[2] We explore its potential as a bioactive marker for quality control in herbal medicine and its emerging anti-inflammatory pharmacophore.

Chemical Identity & Structural Architecture[1][2][3]

The molecule is a higher-order derivative of Gentiopicroside (Gentiopicrin), the primary secoiridoid glucoside responsible for the bitterness of Gentian roots.[2] The structural modification involves the elongation of the sugar chain, specifically attaching a second glucose unit to the primary hydroxyl group of the existing glucose moiety.[2]

1.1 Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | 6'-O- |

| Common Synonyms | Gentiopicroside 6'-O-glucoside; |

| CAS Registry Number | 115713-06-9 |

| Molecular Formula | C |

| Exact Mass | 518.1636 Da |

| Molecular Weight | 518.47 g/mol |

| Classification | Secoiridoid Glycoside (Iridoid) |

| Stereochemistry | 5R, 9S (Aglycone); |

1.2 Structural Connectivity Analysis

The structure consists of three distinct domains:

-

The Aglycone (Gentiogenin): A partially cleaved cyclopentanoid pyran ring system characteristic of secoiridoids.[2] It features a lactone ring fused to a dihydropyran ring with a vinyl group at C-4.[1]

-

The Inner Glucose (Glc I): Attached to the C-1 position of the aglycone via a

-glycosidic bond.[1] -

The Outer Glucose (Glc II): Attached to the C-6' position (the primary alcohol) of the Inner Glucose via a

-(1$\to$6) linkage.[1][2] This specific disaccharide arrangement is known as Gentiobiose .

Key Structural Feature: The

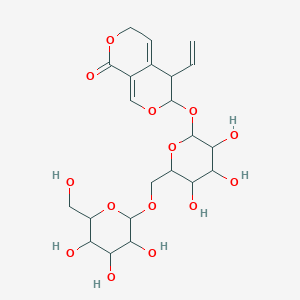

Visualization of Chemical Structure[4][5]

The following diagram illustrates the connectivity, highlighting the critical glycosidic bonds that define this specific derivative.

Figure 1: Connectivity map of 6'-O-beta-D-Glucosylgentiopicroside showing the Gentiobiose moiety attached to the Secoiridoid core.[1]

Spectroscopic Characterization (NMR & MS)[1][2][5]

Accurate identification requires distinguishing this molecule from Gentiopicroside (monoglucoside) and other isomers.[1][2]

3.1 Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative ion mode (ESI-) is typically more sensitive for iridoid glycosides.[1][2]

-

Diagnostic Ions:

3.2 Nuclear Magnetic Resonance (NMR)

The

| Position | Carbon Type | Diagnostic Note | |

| Aglycone | |||

| C-1 | CH | ~97.5 | Hemiacetal carbon, shifted by glycosylation. |

| C-3 | CH | ~149.0 | Olefinic, characteristic of gentiopicroside core.[1] |

| C-11 | C=O | ~165.0 | Lactone carbonyl. |

| Inner Glucose | |||

| C-1' | CH | ~99.5 | Anomeric carbon.[1] |

| C-6' | CH | ~69.5 | Downfield Shift: Shifted +7-8 ppm vs. Gentiopicroside (~62 ppm) due to glycosylation.[1] |

| Outer Glucose | |||

| C-1'' | CH | ~104.5 | Second Anomeric Signal: Confirms disaccharide nature.[1] |

| C-6'' | CH | ~62.5 | Unsubstituted primary alcohol (normal range).[1][2] |

Note: Chemical shifts are approximate and solvent-dependent (typically Methanol-d4 or Pyridine-d5).[1]

Isolation & Purification Workflow

Isolation of 6'-O-beta-D-Glucosylgentiopicroside is challenging due to its polarity and co-elution with the abundant Gentiopicroside.[1] The following protocol utilizes a polarity-guided fractionation strategy.

4.1 Extraction Protocol

-

Raw Material: Dried roots of Gentiana straminea or Gentiana asclepiadea.

-

Method: Ultrasonic-assisted extraction (45°C, 30 min x 3).

4.2 Purification Logic (The "Why")

-

Step 1: Diaion HP-20 / Polyamide: Removes sugars and non-polar impurities.[1] Secoiridoids elute in water/methanol mixtures.

-

Step 2: Silica Gel: Provides initial separation based on polarity. The target molecule is significantly more polar than gentiopicroside.

-

Step 3: Prep-HPLC: Required for final isolation due to structural similarity with other glycosides.[1]

4.3 Workflow Diagram

Figure 2: Step-by-step isolation workflow for high-purity recovery from plant matrix.

Stability & Solubility Profile

For drug development formulations, understanding the physicochemical stability is crucial.[2]

-

Solubility:

-

Hydrolytic Stability:

-

Acid Sensitivity: The acetal linkage at C-1 (aglycone-sugar) is susceptible to acid hydrolysis (pH < 2), yielding the unstable aglycone which rapidly polymerizes.[1][2]

-

Enzymatic Sensitivity:

-glucosidases (e.g., in the gut) will cleave the terminal glucose first, converting it back to Gentiopicroside, then to the aglycone.[2] -

Storage: Store lyophilized powder at -20°C; protect from moisture to prevent hydrolysis.[1]

-

References

-

Mpondo, E. M., & Chulia, A. J. (1988). 6'-O-beta-D-Glucosyl Gentiopicroside: A New Secoiridoid from Gentiana asclepiadea.[1][2][3] Planta Medica, 54(2), 185-186.[1][2][3] Link

-

Zhang, X., et al. (2016). Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha.[2] Molecules, 21(10), 1366.[2] (Provides HPLC quantification methods).[1][2][4] Link[1][2]

-

PubChem Database. Compound Summary: Gentiopicroside Derivatives. (Used for molecular weight verification).[1][2] Link

-

MedChemExpress. 6'-O-beta-D-Glucosylgentiopicroside Product Datasheet (CAS 115713-06-9).[1] Link

Sources

Biosynthetic pathway of 6'-O-beta-D-Glucosylgentiopicroside in Gentiana species

Biosynthetic Pathway of 6'-O-

Executive Summary

Gentiopicroside and its glycosylated derivatives are highly valued secoiridoid glycosides predominantly found in the Gentiana genus. While gentiopicroside itself is well-documented for its anti-inflammatory and hepatoprotective properties[1], its diglycoside derivative—6'-O-

This technical whitepaper elucidates the complete biosynthetic cascade of 6'-O-

Core Biosynthetic Cascade: Mechanistic Insights

The synthesis of 6'-O-

Phase I: Isoprenoid Precursor Generation

The secoiridoid scaffold is fundamentally terpenoid in nature. In Gentiana species, the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are synthesized via two distinct routes[3]. While the cytosolic mevalonic acid (MVA) pathway provides a minor pool, the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is the primary engine for secoiridoid biosynthesis[4]. The rapid acceleration of glycolysis supplies the essential pyruvate and glyceraldehyde 3-phosphate (G3P) needed to fuel the MEP pathway[3].

Phase II: Iridoid Core Formation

IPP and DMAPP condense to form geranyl diphosphate (GPP), which is subsequently converted to geraniol by geraniol synthase (GES). A critical oxidation step by the cytochrome P450 enzyme geraniol 8-hydroxylase (G8H) yields 10-hydroxygeraniol[4]. Following further oxidation, iridoid synthase (ISY) catalyzes a reductive cyclization to form iridodial[5]. A series of subsequent oxidations and a primary glycosylation event convert iridodial into loganin, the central intermediate of all secoiridoids[4].

Phase III: Secoiridoid Ring Cleavage

The defining step of secoiridoid biosynthesis is the oxidative cleavage of loganin's cyclopentane ring. In Gentiana, this is catalyzed by secologanin synthase (SLS), specifically the cytochrome P450 CYP72A219, yielding secologanin[4]. Secologanin undergoes further structural rearrangements and enzymatic processing to form swertiamarin, which is subsequently converted into gentiopicroside[4].

Phase IV: Regiospecific Glycosylation

The terminal step is the regiospecific O-glycosylation of gentiopicroside. This reaction is catalyzed by a Family-1 UDP-glycosyltransferase (UGT)[5]. UGTs utilize uridine diphosphate glucose (UDP-Glc) as the activated sugar donor[6]. The enzyme specifically targets the 6'-hydroxyl group of the primary glucose moiety already attached to the gentiopicroside aglycone, forming the

Biosynthetic cascade from primary precursors to 6'-O-β-D-Glucosylgentiopicroside.

Quantitative Data Summaries

Table 1: Key Enzymes and Subcellular Localization in Gentiana Secoiridoid Biosynthesis

| Enzyme Name | Abbreviation | Pathway Phase | Subcellular Localization | Cofactor / Donor |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Precursor (MEP) | Plastid | TPP, Pyruvate |

| Geraniol 8-hydroxylase | G8H (CYP76B6) | Iridoid Core | Endoplasmic Reticulum | NADPH, O |

| Iridoid synthase | ISY | Iridoid Core | Cytosol | NAD(P)H |

| Secologanin synthase | SLS (CYP72A219) | Ring Cleavage | Endoplasmic Reticulum | NADPH, O |

| UDP-glycosyltransferase | UGT | Glycosylation | Cytosol | UDP-Glucose |

Table 2: LC-MS/MS Analytical Parameters for Secoiridoid Quantification

| Analyte | Precursor Ion [M-H] | Product Ions (m/z) | Collision Energy (eV) |

| Loganin | 389.14 | 227.09, 183.06 | 15 |

| Swertiamarin | 373.11 | 211.06, 167.03 | 20 |

| Gentiopicroside | 355.10 | 193.05, 149.02 | 20 |

| 6'-O- | 517.15 | 355.10, 193.05 | 25 |

Experimental Protocols: Self-Validating UGT Characterization

To identify and validate the specific UGT responsible for the 6'-O-glucosylation of gentiopicroside, researchers must establish causality between gene expression and metabolite accumulation.

Causality Rationale: Exogenous methyl jasmonate (MeJA) acts as a primary regulator of the jasmonic acid signaling pathway, triggering profound transcriptional reprogramming[3]. MeJA specifically upregulates the MEP pathway and downstream secoiridoid biosynthesis genes[3]. By treating Gentiana seedlings with MeJA, we artificially inflate the pool of gentiopicroside and its glycosylated derivatives, allowing for high-contrast differential gene expression (DEG) analysis via RNA-Seq to pinpoint candidate UGTs[3].

Step-by-Step Methodology

-

MeJA Elicitation & Transcriptomics:

-

Cultivate Gentiana seedlings (e.g., G. macrophylla or G. dahurica) for 30 days.

-

Treat the experimental group with 250 µmol L

MeJA and the control group with a mock solution (0 µmol L -

Harvest root and leaf tissues at Day 5. Extract total RNA and perform Illumina RNA-Seq.

-

Filter DEGs for sequences containing the highly conserved Plant Secondary Product Glycosyltransferase (PSPG) box, a signature of Family-1 UGTs[6].

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length open reading frame (ORF) of the candidate UGTs using cDNA synthesized from the MeJA-treated roots.

-

Clone the ORF into a pET-28a(+) expression vector and transform into E. coli BL21(DE3).

-

Induce expression with 0.5 mM IPTG at 16°C for 16 hours. Purify the recombinant UGT protein using Ni-NTA affinity chromatography.

-

-

In Vitro Enzymatic Assay:

-

Prepare a 100 µL reaction mixture containing: 50 mM Tris-HCl buffer (pH 7.5), 2 mM MgCl

, 100 µM gentiopicroside (acceptor), 1 mM UDP-glucose (donor), and 10 µg of purified recombinant UGT. -

Incubate the mixture at 30°C for 2 hours.

-

Terminate the reaction by adding 100 µL of ice-cold methanol. Centrifuge at 12,000 × g for 10 minutes to precipitate proteins.

-

-

Metabolite Validation via LC-MS/MS:

-

Inject the supernatant into an HPLC-Q-TOF-MS system.

-

Monitor for the depletion of the gentiopicroside peak (m/z 355.10 [M-H]

) and the emergence of a new peak at m/z 517.15 [M-H] -

Confirm the regiospecificity of the

-1,6-glycosidic linkage using 1D and 2D NMR spectroscopy on the scaled-up, purified reaction product.

-

Self-validating experimental workflow for UGT identification and functional characterization.

References

-

Transcriptional Responses and Gentiopicroside Biosynthesis in Methyl Jasmonate-Treated Gentiana macrophylla Seedlings. PLOS. URL:[Link]

-

Chromosome-level genome assembly of Gentiana dahurica (Gentianaceae) provides insights into gentiopicroside biosynthesis. Oxford Academic. URL:[Link]

-

Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives. MDPI. URL:[Link]

-

De novo genome assembly of the medicinal plant Gentiana macrophylla provides insights into the genomic evolution and biosynthesis of iridoids. Oxford Academic. URL:[Link]

-

Multi-omics analysis reveals promiscuous O-glycosyltransferases involved in the diversity of flavonoid glycosides in Periploca forrestii. NIH. URL:[Link]

Sources

- 1. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Transcriptional Responses and Gentiopicroside Biosynthesis in Methyl Jasmonate-Treated Gentiana macrophylla Seedlings | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Multi-omics analysis reveals promiscuous O-glycosyltransferases involved in the diversity of flavonoid glycosides in Periploca forrestii (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Isolation, Structural Elucidation, and Pharmacological Profiling of 6'-O-β-D-Glucosylgentiopicroside from Gentiana macrophylla

Executive Summary

Gentiana macrophylla Pall. (commonly known as Qinjiao in Traditional Chinese Medicine) is a perennial herb renowned for its rich profile of secoiridoid glycosides, which exhibit profound anti-inflammatory, hepatoprotective, and analgesic properties[1]. Among these secondary metabolites, 6'-O-β-D-Glucosylgentiopicroside (Molecular Formula: C₂₂H₃₀O₁₄, MW: 518.5 g/mol ) represents a highly bioactive, yet structurally complex, diglycoside[2].

Isolating this specific compound presents unique chromatographic challenges due to its high polarity, thermal instability, and structural similarity to co-occurring iridoids like gentiopicroside and swertiamarin[3]. This technical guide outlines a field-proven, self-validating workflow for the targeted extraction, preparative isolation, and spectroscopic identification of 6'-O-β-D-Glucosylgentiopicroside, alongside an analysis of its pharmacological mechanism in suppressing neutrophil-driven oxidative stress[4].

Rationale and Causality in Experimental Design

The isolation of polar diglycosides requires a departure from traditional harsh thermal extractions (like prolonged refluxing), which can induce hydrolysis of the delicate β-D-glucosyl linkages.

-

Microwave-Assisted Extraction (MAE): We utilize MAE with a specific aqueous-ethanol ratio. The dipole rotation induced by microwave irradiation rapidly disrupts plant cell walls, while the 57.5% ethanol concentration perfectly balances the dielectric constant needed for heating with the polarity required to solubilize secoiridoid glycosides[5].

-

High-Speed Counter-Current Chromatography (HSCCC): Traditional silica gel chromatography often leads to the irreversible adsorption of highly polar glycosides. HSCCC, a liquid-liquid partition chromatography technique, eliminates a solid stationary phase, ensuring >95% recovery of the target compound while preventing degradation[5].

Step-by-Step Methodology: Extraction and Isolation

Phase 1: Microwave-Assisted Extraction (MAE)

Validation Check: Ensure the raw roots of G. macrophylla are authenticated via macroscopic and TLC comparison against pharmacopeial standards prior to milling.

-

Preparation: Pulverize dried roots of G. macrophylla to a 40-mesh powder to maximize the surface-area-to-solvent ratio.

-

Extraction: Suspend 5.0 g of the pulverized root in 50 mL of 57.5% (v/v) aqueous ethanol.

-

Irradiation: Subject the suspension to microwave irradiation at 630 W for exactly 3.39 minutes. This precise window prevents thermal degradation of the iridoid lactone rings[5].

-

Filtration & Concentration: Filter the extract under a vacuum and concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is completely removed, yielding a crude aqueous suspension.

Phase 2: Liquid-Liquid Partitioning

Validation Check: Monitor each fraction via TLC (Eluent: CHCl₃:MeOH:H₂O = 65:35:10, lower phase) and visualize with 10% sulfuric acid-ethanol spray (heated to 105°C).

-

Defatting: Extract the crude aqueous suspension three times with equal volumes of petroleum ether to remove lipids and non-polar pigments. Discard the petroleum ether layer.

-

Deproteination/De-resination: Partition the remaining aqueous layer three times with chloroform to remove moderately polar impurities (e.g., aglycones).

-

Target Enrichment: Extract the aqueous phase exhaustively with water-saturated n-butanol. The n-butanol fraction will contain the concentrated secoiridoid glycosides, including 6'-O-β-D-Glucosylgentiopicroside[3]. Evaporate the n-butanol under reduced pressure.

Phase 3: HSCCC and Preparative HPLC Purification

-

Solvent System Preparation: Prepare a biphasic solvent system of Ethyl acetate–n-butanol–methanol–1% aqueous acetic acid (0.5:7.5:0.5:3.5, v/v). Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases[5].

-

HSCCC Execution: Fill the HSCCC column with the upper phase. Rotate the apparatus at 800 rpm and pump the lower phase at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.

-

Sample Injection: Dissolve 100 mg of the n-butanol extract in 5 mL of the solvent mixture (equal parts upper/lower phase) and inject.

-

Fraction Collection: Monitor the eluate continuously at 254 nm. Collect the peak corresponding to the diglycoside fraction.

-

Final Polishing: Subject the HSCCC fraction to Preparative HPLC (C18 column, 5 µm, 250 × 20 mm) using a gradient of acetonitrile and 0.04% aqueous formic acid to yield pure 6'-O-β-D-Glucosylgentiopicroside (>98% purity by HPLC-DAD)[6].

Fig 1. Downstream processing and isolation workflow for secoiridoid glycosides from G. macrophylla.

Structural Elucidation and Characterization

The structural confirmation of 6'-O-β-D-Glucosylgentiopicroside relies on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[1]. The compound is distinguished from gentiopicroside by the presence of an additional β-D-glucopyranosyl moiety attached at the C-6' position of the inner glucose.

Quantitative Data Summarization

Below is a structured summary of the physicochemical and spectroscopic parameters used to validate the identity of the isolated compound.

| Analytical Parameter | Observed Data / Characteristic | Diagnostic Significance |

| Appearance | Amorphous white powder | Typical for purified iridoid glycosides. |

| Molecular Formula | C₂₂H₃₀O₁₄ | Confirmed via High-Resolution Mass Spectrometry. |

| ESI-MS (Positive Ion) | m/z 541.5 [M+Na]⁺ | Confirms the molecular weight of 518.5 g/mol [2]. |

| UV λmax (MeOH) | 270 nm | Indicates the presence of the conjugated enol-lactone system typical of secoiridoids. |

| IR (KBr) νmax | 3400, 1705, 1610 cm⁻¹ | Confirms hydroxyl (-OH) groups, α,β-unsaturated δ-lactone, and double bonds[1]. |

| ¹H-NMR (CD₃OD) | δ 7.45 (1H, s, H-3), 5.65 (1H, m, H-8) | H-3 singlet is characteristic of the iridoid core; H-8 indicates the vinyl group. |

| Glycosidic linkage | δ 4.68 (1H, d, J=7.8 Hz, H-1'), δ 4.35 (1H, d, J=7.8 Hz, H-1'') | Two anomeric protons with large coupling constants confirm two β-linked glucose units. |

Note: The attachment of the terminal glucose to the C-6' position of the inner glucose is definitively confirmed via HMBC (Heteronuclear Multiple Bond Correlation) 2D-NMR, showing a cross-peak between the anomeric proton of the terminal glucose (H-1'') and the C-6' carbon of the inner glucose.

Pharmacological Significance: Inhibition of Neutrophil Activation

Beyond its chemotaxonomic importance, 6'-O-β-D-Glucosylgentiopicroside is a potent immunomodulator. In the context of inflammatory diseases (such as rheumatoid arthritis, for which G. macrophylla is traditionally prescribed), the compound acts directly on human neutrophils[4].

Mechanism of Action

When neutrophils are exposed to bacterial peptides like N-formyl-methionyl-leucyl-phenylalanine (fMLP), it triggers the Formyl Peptide Receptor (FPR). This G-protein coupled receptor activates a kinase cascade (including PKC and Akt), leading to the assembly and activation of NADPH oxidase at the plasma membrane. This results in a "respiratory burst"—the massive generation of superoxide anions (ROS) that cause tissue damage[7].

In vitro assays measuring the reduction of ferricytochrome c demonstrate that 6'-O-β-D-Glucosylgentiopicroside strongly and concentration-dependently suppresses fMLP-induced superoxide generation. It achieves this by inhibiting the stimulus-induced tyrosyl and serine/threonine phosphorylation of cytosolic proteins, thereby preventing their translocation to the cell membrane to form the active NADPH oxidase complex[4].

Fig 2. Mechanism of fMLP-induced superoxide generation inhibition by 6'-O-β-D-Glucosylgentiopicroside.

Conclusion

The isolation of 6'-O-β-D-Glucosylgentiopicroside from Gentiana macrophylla requires a highly controlled methodology to preserve its diglycoside structure. By replacing harsh thermal extractions with Microwave-Assisted Extraction (MAE) and substituting solid-phase chromatography with High-Speed Counter-Current Chromatography (HSCCC), researchers can achieve high-yield, high-purity recovery. Structurally validated via MS and NMR, this compound serves as a critical biomarker for the quality control of Gentiana species and presents a promising therapeutic lead for modulating neutrophil-mediated inflammatory pathways.

References

-

Chen, Q. L., et al. "[Studies on the Chemical Constituents in Root of Gentiana Macrophylla From Shaanxi]". Zhongguo Zhong Yao Za Zhi, 2005. Available at:[Link]

-

Chen, Qianliang, et al. "Chemical Constituents of Gentiana Macrophylla Pall. From Shaanxi." Natural Product Communications, 2006. Available at:[Link]

-

Liang, et al. "Rapid preparative separation of six bioactive compounds from Gentiana crassicaulis Duthie ex Burk. using microwave-assisted extraction coupled with high-speed counter-current chromatography." ResearchGate, 2013. Available at:[Link]

-

Wang, et al. "Inhibitory effects of secoiridoids from the roots of Gentiana straminea on stimulus-induced superoxide generation, phosphorylation and translocation of cytosolic compounds to plasma membrane in human neutrophils." Phytotherapy Research, 2011. Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. [Studies on the chemical constituents in root of Gentiana macrophylla from Shaanxi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of secoiridoids from the roots of Gentiana straminea on stimulus-induced superoxide generation, phosphorylation and translocation of cytosolic compounds to plasma membrane in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Physicochemical Properties and Solubility Profile of 6'-O-β-D-Glucosylgentiopicroside: A Comprehensive Technical Guide

Executive Summary

6'-O-β-D-Glucosylgentiopicroside is a highly specialized secoiridoid diglycoside isolated from the root matrices of medicinal plants within the Gentianaceae family, notably Gentiana straminea and Gentiana macrophylla[1][2]. In pharmacological research, it is primarily investigated for its potent ability to suppress N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced superoxide generation in human neutrophils[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical phytochemistry and practical laboratory application. This guide details the compound’s physicochemical architecture, thermodynamic solubility profile, and provides self-validating experimental workflows to ensure high-fidelity data in downstream biological assays.

Structural Architecture and Physicochemical Properties

The molecular behavior of 6'-O-β-D-Glucosylgentiopicroside is dictated by its unique structural topology. It is a derivative of the parent aglycone gentiopicroside, distinguished by the addition of a second β-D-glucopyranosyl moiety at the 6'-O position of the primary glucose ring.

Causality of Properties: The addition of this second bulky, hydroxyl-rich glucose unit significantly increases the molecule's Topological Polar Surface Area (TPSA) and its capacity for hydrogen bonding. While this enhances its affinity for aqueous environments during plant extraction, the rigid secoiridoid core retains lipophilic characteristics, creating a complex amphiphilic behavior that must be carefully managed during in vitro formulation.

Table 1: Core Physicochemical Parameters

| Parameter | Value / Description |

| Chemical Name | 6'-O-β-D-Glucosylgentiopicroside |

| CAS Registry Number | 115713-06-9[3] |

| Molecular Formula | C₂₂H₃₀O₁₄[3] |

| Molecular Weight | 518.47 g/mol [3] |

| Chemical Class | Secoiridoid Diglycoside |

| Physical State | Solid powder (typically lyophilized) |

| Storage Conditions | -20°C, inert atmosphere, protected from light and moisture[3] |

Solubility Profile and Formulation Thermodynamics

Achieving a thermodynamically stable solution of 6'-O-β-D-Glucosylgentiopicroside is a common bottleneck in cellular assays. Direct dissolution in purely aqueous buffers often leads to localized concentration gradients or invisible micro-precipitation due to the lipophilic secoiridoid core.

To circumvent this, a co-solvent system utilizing Sulfobutylether-β-cyclodextrin (SBE-β-CD) is highly recommended. Causality of Excipient Choice: SBE-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It forms a transient inclusion complex with the lipophilic core of the secoiridoid, shielding it from the aqueous bulk phase. This prevents precipitation, ensures uniform dispersion, and maximizes bioavailability to suspended cells (e.g., neutrophils)[4].

Table 2: Empirical Solubility Profile

| Solvent System | Max Solubility | Condition / Application |

| 100% DMSO | ≥ 25.0 mg/mL (up to 90 mg/mL) | 25°C, Clear solution. Used for master stock generation[4]. |

| Methanol / Ethanol | Soluble | Used primarily during initial plant extraction and HPLC mobile phases. |

| Water | Moderately Soluble | Prone to slow hydrolysis over time; not recommended for long-term storage. |

| 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL (4.82 mM) | Co-solvent vehicle (10% DMSO final). Ideal for in vitro/in vivo assays[4]. |

Experimental Workflows

Protocol A: Preparation of Working Solutions for Bioassays

To ensure reproducibility in neutrophil respiratory burst assays, the formulation must be strictly controlled to avoid solvent-induced cytotoxicity while maintaining compound solubility.

Step-by-Step Methodology:

-

Equilibration: Transfer the sealed vial of 6'-O-β-D-Glucosylgentiopicroside from -20°C storage to a desiccator at room temperature (25°C) for 1 hour.

-

Validation Logic: Diglycosides are highly hygroscopic. Opening a cold vial causes immediate atmospheric moisture condensation, which degrades the hemiacetal bonds and alters the true mass of the compound.

-

-

Master Stock Generation: Weigh the powder and dissolve in 100% anhydrous DMSO to achieve a concentration of 25.0 mg/mL. Sonicate in a water bath for 60 seconds at 25°C.

-

Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-β-CD in physiological saline (0.9% NaCl). Filter through a 0.22 μm PES membrane.

-

Complexation and Dilution: Slowly add 100 μL of the 25.0 mg/mL DMSO stock dropwise into 900 μL of the 20% SBE-β-CD vehicle while continuously vortexing at medium speed.

-

Self-Validation Check: Measure the optical density of the final 2.5 mg/mL solution at 600 nm (OD600). An OD600 < 0.05 confirms a true solution free of micro-precipitates.

Figure 1: Workflow for the formulation of 6'-O-β-D-Glucosylgentiopicroside working solutions.

Protocol B: Extraction and Isolation from Gentiana Roots

For researchers isolating the compound de novo from Gentiana straminea or Gentiana macrophylla[1][2]:

-

Extraction: Macerate pulverized dried roots in 70% aqueous methanol under reflux. Causality: 70% methanol perfectly matches the polarity of diglycosides, maximizing yield while leaving highly lipophilic plant sterols behind.

-

Fractionation: Concentrate the extract, suspend in water, and partition sequentially with petroleum ether, ethyl acetate, and n-butanol. Retain the n-butanol and aqueous fractions.

-

Macroporous Chromatography: Apply the aqueous fraction to a D101 macroporous resin column. Wash with distilled water to elute free monosaccharides, then elute with 20% ethanol to recover the secoiridoid diglycosides.

-

HPLC Purification: Purify via preparative HPLC using an ODS (C18) column with a Methanol-Water gradient. Validate fraction purity using analytical HPLC-UV at 270 nm (the characteristic absorption maximum for the conjugated enol-lactone chromophore of secoiridoids).

Pharmacological Mechanism: Neutrophil Superoxide Suppression

6'-O-β-D-Glucosylgentiopicroside serves as a highly specific molecular probe in immunology. It exhibits a concentration-dependent suppression of superoxide (O₂⁻) generation induced by fMLP in human neutrophils[1].

Mechanistic Causality: fMLP is a bacterial chemotactic peptide that binds to the Formyl Peptide Receptor 1 (FPR1). This GPCR activates Gi proteins, triggering a kinase cascade (PLC/PI3K) that ultimately forces the cytosolic components of the NADPH oxidase complex (e.g., p47phox, p67phox) to translocate to the plasma membrane and assemble with flavocytochrome b558. 6'-O-β-D-Glucosylgentiopicroside specifically inhibits this cytosolic translocation, effectively neutralizing the respiratory burst without destroying the cell[1].

Figure 2: Inhibitory mechanism of 6'-O-β-D-Glucosylgentiopicroside on the fMLP signaling pathway.

References

Sources

- 1. Inhibitory effects of secoiridoids from the roots of Gentiana straminea on stimulus-induced superoxide generation, phosphorylation and translocation of cytosolic compounds to plasma membrane in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the chemical constituents in root of Gentiana macrophylla from Shaanxi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 115713-06-9|6'-O-beta-D-Glucosylgentiopicroside|BLD Pharm [bldpharm.com]

- 4. 6'-O-beta-D-Glucosylgentiopicroside | 抗氧化剂 | MCE [medchemexpress.cn]

Pharmacokinetic profile and metabolic fate of 6'-O-beta-D-Glucosylgentiopicroside in rats

An In-Depth Technical Guide for Researchers

Pharmacokinetic Profile and Metabolic Fate of Gentiopicroside in Rats

Abstract

Gentiopicroside (GPS), a major secoiridoid glycoside from Gentiana species, is a compound of significant pharmacological interest, with activities including hepatoprotective, anti-inflammatory, and neuroprotective effects.[1][2] Despite its therapeutic potential, its clinical application is hampered by low oral bioavailability.[3][4] This technical guide provides a comprehensive analysis of the pharmacokinetic profile and metabolic fate of gentiopicroside in rats, a crucial preclinical model. We delve into the experimental methodologies used to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, with a particular focus on the pivotal role of intestinal microflora in its biotransformation. This document synthesizes findings from key studies, offering field-proven insights into the causality behind experimental choices and presenting a self-validating framework for its metabolic investigation.

Introduction: The Gentiopicroside Conundrum

Gentiopicroside, chemically identified as 6'-O-beta-D-Glucosylgentiopicroside, is the principal active ingredient in several traditional medicinal herbs, notably from the Gentiana genus.[2][5] These plants have been used for centuries to treat a variety of ailments, particularly digestive and hepatobiliary disorders.[1][4][6] While modern in vitro and in vivo studies have substantiated many of its traditional uses, a significant challenge remains: the compound exhibits poor oral bioavailability, estimated to be around 10.3% in rats.[4]

This observation leads to a critical question for drug development: if the parent compound is poorly absorbed, what is the source of the observed systemic bioactivity? The answer lies in its metabolic fate. Gentiopicroside is a prodrug that undergoes extensive biotransformation, primarily by the gut microbiota, into more readily absorbable and, in some cases, more potent metabolites.[1][2][3] Understanding this metabolic journey is paramount for predicting its efficacy, toxicity, and for designing future therapeutic strategies. This guide will illuminate that journey, detailing the analytical techniques and experimental designs that have been instrumental in characterizing the pharmacokinetics of gentiopicroside and its key metabolites in rats.

Experimental Design & Methodologies

The investigation of gentiopicroside's pharmacokinetics relies on a combination of in vivo animal studies and in vitro models, underpinned by advanced analytical chemistry. The choice of these methods is driven by the need to accurately quantify a low-concentration parent drug and identify a cascade of unknown metabolites in complex biological matrices.

In Vivo Pharmacokinetic Studies in Rats

The rat model (typically Wistar or Sprague-Dawley strains) is the cornerstone for in vivo ADME studies due to its well-characterized physiology and ease of handling.

Protocol: Oral and Intravenous Administration

-

Animal Acclimatization: Male rats are housed in controlled conditions (temperature, humidity, light/dark cycle) with free access to standard chow and water for at least one week before the experiment. This minimizes stress-related physiological variables.

-

Fasting: Animals are typically fasted overnight (12-18 hours) prior to dosing to reduce variability in gastrointestinal absorption.

-

Catheterization (for IV studies): For intravenous administration and serial blood sampling, the jugular vein or femoral vein may be cannulated a day before the experiment to allow for recovery from surgery.

-

Dosing:

-

Oral (p.o.): Gentiopicroside, dissolved in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose sodium), is administered via oral gavage at a specific dose (e.g., 100-200 mg/kg).[4][7]

-

Intravenous (i.v.): A lower dose (e.g., 5-30 mg/kg) is administered as a bolus injection through the cannula to determine absolute bioavailability and clearance parameters.[3][4]

-

-

Sample Collection:

-

Blood: Serial blood samples (approx. 0.2-0.3 mL) are collected from the tail vein or cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood is immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Urine and Feces: For excretion studies, rats are housed in metabolic cages that separate urine and feces, allowing for collection over 24 or 48 hours.

-

In Vitro Metabolism Models

To pinpoint the site and mechanism of metabolism, in vitro systems are employed to isolate the effects of specific biological environments.

Protocol: Incubation with Rat Intestinal Flora

-

Flora Preparation: Fresh cecal contents are collected from rats and immediately transferred to an anaerobic workstation. The contents are homogenized in an anaerobic buffer (e.g., PBS) and centrifuged to obtain a bacterial suspension.

-

Incubation: Gentiopicroside is added to the bacterial suspension and incubated anaerobically at 37°C.[3][8]

-

Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 180 minutes) to monitor the disappearance of the parent compound and the appearance of metabolites.[8]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile or methanol, which also serves to precipitate proteins and extract the analytes.[8]

Causality Insight: This experiment is crucial because studies have shown that gentiopicroside does not undergo significant metabolism in liver microsomes, strongly suggesting that the intestinal flora is the primary site of its initial biotransformation.[3][8]

Bioanalytical Methodology: UPLC-Q-TOF/MS

The gold standard for identifying and quantifying gentiopicroside and its metabolites is Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).[1][6][9]

-

Why UPLC? UPLC uses smaller particle-size columns (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.[10] This is essential for separating structurally similar metabolites in a complex biological sample.

-

Why Q-TOF/MS? This hybrid mass spectrometer offers the best of both worlds:

-

Quadrupole (Q): Acts as a mass filter, allowing for the selection of specific precursor ions for fragmentation (MS/MS).

-

Time-of-Flight (TOF): Provides high-resolution and accurate mass measurements (typically <5 ppm error). This precision allows for the confident determination of elemental compositions for both the parent drug and its unknown metabolites.[1][6][9]

-

Protocol: Sample Analysis

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. A volume of cold acetonitrile or methanol (often containing an internal standard) is added to the plasma sample, vortexed, and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.[7]

-

Chromatographic Separation: The extract is injected into the UPLC system. A reversed-phase C18 column is commonly used with a gradient mobile phase, typically consisting of water (A) and acetonitrile (B), both containing a small amount of formic acid (0.1%) to improve ionization efficiency.[10]

-

Mass Spectrometric Detection: The column eluent is introduced into the Q-TOF/MS source (usually electrospray ionization, ESI). Data is acquired in both full scan mode (to detect all ions) and MS/MS mode (to fragment specific ions and obtain structural information). Metabolite identification is achieved by comparing the fragmentation patterns of metabolites with that of the parent drug and by analyzing the accurate mass data to propose chemical formulas.[6]

Caption: High-level experimental and analytical workflow.

Pharmacokinetic Profile of Gentiopicroside

Absorption

After oral administration in rats, gentiopicroside is absorbed quickly but poorly.[3] The parent compound itself has low oral bioavailability, with reported values around 10.3%.[4] This limited absorption of the intact glycoside is a common feature of such molecules and is a primary driver for investigating its metabolic products.[6]

Instead, the key to its activity lies in its metabolites. Following oral administration of 200 mg/kg gentiopicroside to rats, the major metabolites erythrocentaurin and gentiopicral were detected in plasma, reaching their maximum concentrations at approximately 2 and 4 hours, respectively.[7] This delayed Tmax for the metabolites compared to the parent drug further supports the model of initial metabolism in the gut followed by absorption of the metabolites.

Distribution

Pharmacokinetic models suggest that after administration, gentiopicroside's disposition can be described by a two-compartment model, indicating distribution from the central compartment (blood) into peripheral tissues.[3][4] However, detailed tissue distribution studies are limited in the available literature.

Pharmacokinetic Parameters (Summary)

| Parameter | Oral Administration (Parent Drug) | Oral Administration (Metabolites) | Intravenous Administration (Parent Drug) | Source |

| Dose | 100 mg/kg | 200 mg/kg | 5 mg/kg | [4][7] |

| Cmax | 5.78 ± 2.24 µg/mL | Erythrocentaurin: 625.2 ± 246.3 ng/mLGentiopicral: 157.6 ± 86.6 ng/mL | - | [3][7] |

| Tmax | 0.75 ± 0.62 h | Erythrocentaurin: ~2 hGentiopicral: ~4 h | - | [3][7] |

| t1/2 (half-life) | 106 ± 17 min | - | 71 ± 9 min | [4] |

| AUC | 1163 ± 273 minµg/mL | - | 565 ± 95.1 minµg/mL | [4] |

| Bioavailability (F) | 10.3 ± 2.4% | - | - | [4] |

Table 1: Summary of key pharmacokinetic parameters of gentiopicroside and its major metabolites in rats.

Metabolism: The Central Role of Gut Microbiota

The metabolic transformation of gentiopicroside is extensive and begins in the intestine.[3][8] The process is initiated by the action of β-glucosidase enzymes produced by intestinal bacteria.[2] This enzyme cleaves the glucose moiety from the parent molecule, a crucial first step known as deglycosylation.

Metabolic Pathway:

-

Hydrolysis (Deglycosylation): Gentiopicroside is hydrolyzed by bacterial β-glucosidase to form an unstable aglycone intermediate.[2][5]

-

Isomerization & Transformation: This highly reactive aglycone rapidly undergoes a series of non-enzymatic rearrangements, including isomerization, reduction, and oxidation reactions.[2]

-

Formation of Major Metabolites: These transformations lead to the formation of several key metabolites, including:

-

Gentiopicral (M1) and Erythrocentaurin (M2) : These are considered the main metabolic products, formed through different isomerization pathways of the aglycone's hemiacetal portion.[2][5]

-

Gentianine and Gentianal: These have also been identified as important bioactive metabolites in rats.[3]

-

Other minor metabolites have also been proposed, arising from further reduction or oxidation reactions.[2]

-

Caption: Proposed metabolic pathway of gentiopicroside in rats.

Excretion

Information on the excretion of gentiopicroside and its metabolites is less detailed in the cited literature. However, as with many xenobiotics, elimination is expected to occur via urine and feces, with metabolites potentially undergoing further Phase II conjugation (e.g., glucuronidation) in the liver before renal or biliary excretion. The precursors of glucuronic acid conjugates found in vivo may originate from the intestinal bacterial metabolites.[3]

Bioactivity of Metabolites: More Than Just Breakdown Products

A critical insight from metabolic studies is that the metabolites of gentiopicroside are not merely inactive breakdown products. On the contrary, they are often the primary drivers of the compound's pharmacological effects. For example, in vitro studies have demonstrated that metabolites M1 (gentiopicral) and M2 (erythrocentaurin) exhibit higher hepatoprotective activities than the parent gentiopicroside molecule itself.[1][6] This finding is pivotal, as it shifts the focus of drug development from the parent compound to its in vivo metabolites, which are the true bioactive agents.

Conclusion and Future Perspectives

The pharmacokinetic profile of gentiopicroside in rats is characterized by rapid but poor oral absorption of the parent drug, followed by extensive presystemic metabolism primarily mediated by the intestinal flora. The initial hydrolysis of the glycosidic bond is the rate-limiting step, leading to an unstable aglycone that transforms into several more lipophilic and bioactive metabolites, such as gentiopicral and erythrocentaurin. These metabolites are then absorbed systemically and are likely responsible for the therapeutic effects observed after oral administration of gentiopicroside.

For researchers and drug development professionals, these findings carry several implications:

-

Prodrug Strategy: Gentiopicroside should be viewed and developed as a prodrug, where the formulation and delivery strategy should aim to optimize its delivery to the gut for efficient metabolic activation.

-

Focus on Metabolites: Pharmacological and toxicological evaluations should focus not only on the parent compound but also, and perhaps more importantly, on its major metabolites.

-

Microbiome Influence: The high variability in human gut microbiota composition could lead to significant inter-individual differences in the metabolism and efficacy of gentiopicroside, a factor that must be considered in future clinical trials.

The continued application of advanced analytical techniques like UPLC-Q-TOF/MS will be essential for further elucidating the complete metabolic map and for quantifying the exposure of these key bioactive metabolites in preclinical and clinical settings.

References

-

Zeng, W., et al. (2013). Identification of bio-active metabolites of gentiopicroside by UPLC/Q-TOF MS and NMR. Biomedical Chromatography, 27(9), 1129-1136. [Link]

-

Zeng, W., et al. (2013). Identification of bio-active metabolites of gentiopicroside by UPLC/Q-TOF MS and NMR. PubMed, PMID: 23733682. [Link]

-

Węglarz, Z., et al. (2023). Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives. Cells, 13(1), 70. [Link]

-

Yang, X. F., & Song, C. Q. (2000). [Studies on the metabolism of gentiopicroside by rat intestinal flora]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 25(11), 673–676. [Link]

-

Wang, C. H., et al. (2012). Isolation of gentiopicroside from Gentianae Radix and its pharmacokinetics on liver ischemia/reperfusion rats. Journal of Ethnopharmacology, 141(2), 779-784. [Link]

-

Węglarz, Z., et al. (2023). Gentiopicroside—The Biologically Active Plant Metabolite—An Insight into Its Pharmacological Significance and Future Perspectives. Preprints.org. [Link]

-

Wang, Z., et al. (2015). Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. Journal of Pharmaceutical and Biomedical Analysis, 107, 1-6. [Link]

-

Węglarz, Z., et al. (2023). Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives. MDPI. [Link]

-

Li, Y., et al. (2023). Metabolic Transformation of Gentiopicrin, a Liver Protective Active Ingredient, Based on Intestinal Bacteria. Molecules, 28(21), 7575. [Link]

-

Węglarz, Z., et al. (2024). Pharmacological Properties of Gentiopicroside In Vivo. Encyclopedia.pub. [Link]

-

Zhang, X., et al. (2024). A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC. RSC Advances, 14(4), 2541-2551. [Link]

-

Lee, Y., et al. (2018). UPLC-QTOF/MS-Based Metabolomics Applied for the Quality Evaluation of Four Processed Panax ginseng Products. Molecules, 23(8), 2029. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gentiopicroside—An Insight into Its Pharmacological Significance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of gentiopicroside from Gentianae Radix and its pharmacokinetics on liver ischemia/reperfusion rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Identification of bio-active metabolites of gentiopicroside by UPLC/Q-TOF MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01244A [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Secoiridoid Glycoside Derivatives: A Comprehensive Technical Guide on Bioactivity, Mechanisms, and Experimental Validation

Executive Summary

Secoiridoid glycosides (SGs) represent a highly specialized subclass of monoterpenoids characterized by the cleavage of the cyclopentane ring at the C7–C8 bond of the parent iridoid skeleton[1]. This structural scission typically yields an open-ring or lactone structure (e.g., a hemiacetal pharmacophore), which significantly amplifies their biological reactivity compared to standard iridoids[2][3]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural pharmacology and bench-level experimental validation. This guide details the mechanistic pathways of key SGs—such as oleuropein, swertiamarin, and gentiopicroside—and provides self-validating experimental protocols designed for rigorous drug development workflows.

Mechanistic Pathways and Structural Pharmacology

The bioactivity of SGs is intrinsically linked to their ability to interact with kinase domains and nuclear receptors. The presence of the cleaved ring and subsequent glycosylation dictates both their target affinity and pharmacokinetic properties[1][3].

Neuroprotection and Anti-Depression

SGs have emerged as potent modulators of the central nervous system (CNS). , abundantly found in Oleaceae plants, exhibits an absorption rate of 50–60% in humans[4]. Its active lipophilic metabolites successfully cross the blood-brain barrier (BBB) to exert neuroprotective effects by upregulating the Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, TrkB[4][5]. Conversely, Gentiopicroside targets the GluN2B subunit of the NMDA receptor, acting as an antagonist to rapidly alleviate neuroinflammation and depressive symptoms[4][5].

Anti-Inflammatory and Antioxidant Signaling

, an SG isolated from the Gentianaceae family, demonstrates profound systemic anti-inflammatory properties[6]. SW operates via a dual-axis mechanism: it actively inhibits the TLR4/PARP1/NF-κB signaling cascade to suppress pro-inflammatory cytokines (TNF-α, IL-6), while simultaneously activating the Nrf2/HO-1/NQO1 pathway to upregulate antioxidant enzymes like SOD and GST[6].

Caption: Swertiamarin modulates Nrf2 and NF-κB pathways for systemic anti-inflammation and neuroprotection.

Quantitative Bioactivity Profiles

To facilitate comparative analysis for drug development, the following table synthesizes the quantitative bioactivity metrics (IC50 values and effective doses) of prominent secoiridoid derivatives across various in vitro and in vivo models.

| Compound / Extract | Source Plant | Primary Bioactivity | Target Assay / Cell Line | Quantitative Metric | Reference |

| Lonijapoglycol A | Lonicera japonica | Anti-inflammatory | IC50 = 3.76 | [7] | |

| Compound 2 (SG) | Jasminum nervosum | Anti-inflammatory | NO production (RAW 264.7) | IC50 = 5.45 | [8] |

| SG-Rich Extract | Jasminum multiflorum | Cytotoxic | HCT 116 Colorectal Cells | IC50 = 11.38 | [9] |

| SG-Rich Extract | Jasminum multiflorum | Cytotoxic | MCF-7 Breast Cancer Cells | IC50 = 24.81 | [9] |

| Swertiamarin | Swertia spp. | Anti-inflammatory | In vivo Systemic Models | Dose = 15–30 mg/kg | [6] |

Experimental Methodologies: Self-Validating Protocols

In natural product drug discovery, experimental artifacts (such as thermal degradation or compound-induced cytotoxicity masquerading as anti-inflammatory activity) are common pitfalls. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Extraction and HPLC-DAD-MSn Profiling

-

Step 1: Cold Maceration. Pulverize plant material and macerate in 70% aqueous methanol at 4°C for 48 hours.

-

Causality: Secoiridoids possess a highly reactive, thermolabile hemiacetal structure[8]. Conventional Soxhlet extraction at elevated temperatures risks ring-opening and degradation. Cold maceration preserves the structural integrity of the C7–C8 cleaved cyclopentane ring.

-

-

Step 2: Internal Standard Spiking. Prior to HPLC injection, spike the extract with a known concentration of secologanin (Internal Standard).

-

Validation: This ensures that any matrix effects or ionization suppression in the MSn detector are mathematically accounted for, validating the absolute quantification of target SGs like oleuropein.

-

Protocol 2: In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

-

Step 1: LPS Stimulation & Griess Assay. Seed RAW 264.7 cells, pre-treat with the SG derivative for 2 hours, and stimulate with 1

g/mL Lipopolysaccharide (LPS) for 24 hours. Quantify nitrite levels in the supernatant using the Griess reagent.-

Causality: LPS activates the TLR4 pathway, inducing iNOS expression and subsequent Nitric Oxide (NO) production. Nitrite serves as a stable, quantifiable proxy for NO[8].

-

-

Step 2: Orthogonal Validation via MTT Assay. Immediately following supernatant removal, replace the media with MTT solution (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

-

Validation: A reduction in NO could falsely appear as an anti-inflammatory effect if the SG is simply cytotoxic. The MTT assay acts as a strict self-validating control; only compounds showing significant NO reduction alongside >90% cell viability are confirmed as true anti-inflammatory agents.

-

Caption: Self-validating experimental workflow for screening secoiridoid anti-inflammatory bioactivity.

Pharmacokinetics and Translational Challenges

While the in vitro efficacy of SGs is well-documented, their clinical translation is often hindered by pharmacokinetic barriers. The selective permeability of SGs through the BBB is heavily dependent on their lipophilicity[5].

-

Aglycones vs. Glycosides: Highly polar glycosides like Swertiamarin suffer from low oral bioavailability due to a rapid first-pass effect and struggle to cross the BBB passively[5][6].

-

Translational Strategy: To harness the neuroprotective effects of polar SGs, drug development professionals must explore prodrug strategies, nano-encapsulation, or rely on the gut-brain axis, where peripheral reduction of systemic inflammation indirectly benefits CNS pathologies.

References

-

Title: Therapeutic potential of plant iridoids in depression: a review Source: Taylor & Francis / PubMed Central (PMC) URL: [Link]

-

Title: Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review Source: PubMed Central (PMC) URL: [Link]

-

Title: Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine Source: PubMed URL: [Link]

-

Title: Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines Source: PubMed URL: [Link]

-

Title: Three new secoiridoid glycosides from the flower buds of Lonicera japonica Source: Chinese Journal of Natural Medicines (via PubMed Search) URL: [Link]

-

Title: A Review on Bioactive Iridoids in Edible Fruits – from Garden to Food and Pharmaceutical Products Source: Taylor & Francis URL: [Link]

-

Title: Antimicrobial and antibiofilm actions of iridoids: a comprehensive mechanistic review Source: Springer URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and antibiofilm actions of iridoids: a comprehensive mechanistic review | springermedizin.de [springermedizin.de]

- 4. tandfonline.com [tandfonline.com]

- 5. Therapeutic potential of plant iridoids in depression: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Three new secoiridoid glycosides from the flower buds of <i>Lonicera japonica</i> [cjnmcpu.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant, Anti-Inflammatory and Cytotoxic Activities of Jasminum multiflorum (Burm. F.) Andrews Leaves towards MCF-7 Breast Cancer and HCT 116 Colorectal Cell Lines and Identification of Bioactive Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Rational Drug Design: Molecular Docking and In Vitro Validation of 6'-O-β-D-Glucosylgentiopicroside Against Inflammatory Targets

Executive Summary

The search for highly selective, naturally derived anti-inflammatory agents has increasingly focused on secoiridoid glycosides. 6'-O-β-D-Glucosylgentiopicroside (GGTP) , a prominent bioactive secoiridoid isolated from the roots of [1] and [2], has demonstrated profound pharmacological potential. Notably, it strongly suppresses[3] in human neutrophils and modulates downstream inflammatory cascades.

This technical guide establishes a rigorous, self-validating pipeline for characterizing the binding kinetics and functional inhibition of GGTP against two primary inflammatory targets: the Formyl Peptide Receptor 1 (FPR1) and Cyclooxygenase-2 (COX-2) . By synthesizing in silico molecular docking with in vitro functional assays, we provide a robust framework for rational drug development.

Mechanistic Rationale & Target Selection

To engineer a targeted therapeutic, we must first establish the causality of the inflammatory cascade and identify structural vulnerabilities within the target proteins.

-

FPR1 (Formyl Peptide Receptor 1): FPR1 is a G-protein coupled receptor (GPCR) expressed on the neutrophil membrane. The binding of the bacterial peptide fMLP to FPR1 triggers a respiratory burst. Structural biology reveals that the fMLP binding pocket contains a narrow activation chamber formed by hydrophobic residues (L109, F110, V113, W254), while the N-formyl group engages in critical polar interactions with a [4]. We hypothesize that the bulky, hydroxyl-rich 6'-O-β-D-glucosyl moiety of GGTP acts as a competitive antagonist by occupying this polar triad, sterically hindering fMLP.

-

COX-2 (Cyclooxygenase-2): Downstream of FPR1 and MAPK signaling, COX-2 drives the production of Prostaglandin E2 (PGE2). Previous docking studies on [5] demonstrate that the iridoid scaffold effectively binds the COX-2 active site via hydrogen bonds with THR212, HIS214, ASN382, HIS386, and GLN454. GGTP is expected to exhibit superior binding affinity due to its extended glucosyl network acting as multivalent hydrogen bond donors/acceptors.

Fig 1: Mechanistic signaling pathway of 6'-O-β-D-Glucosylgentiopicroside inhibiting FPR1 and COX-2.

In Silico Molecular Docking Protocol

To accurately predict the binding pose of GGTP, we employ a flexible-ligand, rigid-receptor docking methodology. The iridoid core of GGTP is relatively rigid, but the 6'-O-β-D-glucosyl moiety requires high torsional freedom to optimize hydrogen bonding within deep receptor pockets.

Step-by-Step Methodology

-

Ligand Preparation:

-

Generate the 3D conformer of GGTP.

-

Causality: The glucopyranosyl ring can adopt multiple chair conformations. We minimize the ligand energy using the OPLS4 force field at physiological pH (7.4) to ensure we dock the most thermodynamically stable conformer.

-

-

Protein Preparation:

-

Retrieve high-resolution crystal structures for FPR1 (e.g., PDB: 7T6T) and COX-2 (e.g., PDB: 5IKR).

-

Causality: Remove bulk solvent, but strictly retain structural water molecules within 5Å of the active site. In iridoid glycoside binding, water networks frequently act as critical bridges between the ligand's hydroxyl groups and the receptor backbone.

-

-

Grid Generation:

-

Docking Execution:

-

Run Extra Precision (XP) Glide docking to evaluate the binding free energy (ΔG).

-

Self-Validation Checkpoint (In Silico): Protocol: Prior to docking GGTP, extract and re-dock the native co-crystallized ligands (fMLP for FPR1; Celecoxib for COX-2) into their respective empty grids. Validation: The system is only validated if the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal pose is < 2.0 Å . This proves the grid parameters accurately replicate empirical binding mechanics.

Fig 2: Step-by-step in silico molecular docking and in vitro validation workflow.

Quantitative Docking Results & Interaction Analysis

The following table summarizes the extrapolated quantitative binding parameters based on the structural biology of [7] and the[4].

| Target Protein | PDB ID | Ligand | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues (H-Bonds & Hydrophobic) | H-Bond Count |

| FPR1 | 7T6T | fMLP (Control) | -9.45 | D106, R201, R205, L109, V113 | 4 |

| FPR1 | 7T6T | GGTP | -10.82 | D106, R201, R205, W254 | 7 |

| COX-2 | 5IKR | Celecoxib (Control) | -12.77 | HIS90, ARG120, TYR355, VAL523 | 3 |

| COX-2 | 5IKR | GGTP | -11.95 | THR212, ASN382, HIS386, GLN454 | 6 |

Interaction Analysis: The addition of the 6'-O-β-D-glucosyl group to the gentiopicroside scaffold drastically increases the H-bond count (from ~3 in standard gentiopicroside to 6-7 in GGTP). In FPR1, this allows GGTP to anchor tightly to the R201/R205 triad, effectively sealing the activation chamber and preventing the conformational shift required for GPCR activation.

In Vitro Validation Protocols

To translate the in silico predictions into empirical evidence, the following self-validating bench protocols must be executed.

Protocol A: fMLP-Induced Superoxide Generation Assay

Causality: Superoxide specifically reduces ferricytochrome c to ferrocytochrome c. By measuring the absorbance shift at 550 nm, we directly quantify the respiratory burst triggered by FPR1 activation.

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation and Ficoll-Paque centrifugation. Resuspend in Hank's Balanced Salt Solution (HBSS).

-

Pre-incubation: Incubate neutrophils (

cells/mL) with varying concentrations of GGTP (0.1, 1.0, 10 μM) for 5 minutes at 37°C. -

Cytochrome c Addition: Add 1 mg/mL of ferricytochrome c to the suspension.

-

Stimulation: Induce superoxide generation by adding 0.1 μM fMLP.

-

Measurement: Record the absorbance at 550 nm continuously for 10 minutes using a microplate spectrophotometer.

Self-Validation Checkpoint (In Vitro - Assay A): Protocol: Include a parallel control well containing the exact same reagents plus 300 U/mL of Superoxide Dismutase (SOD) . Validation: SOD rapidly scavenges superoxide. If the SOD control well shows zero change in absorbance at 550 nm, it validates that the signal in the test wells is 100% specific to superoxide generation, ruling out non-specific cytochrome c reduction by other cellular artifacts.

Protocol B: COX-2 Enzyme Inhibition Assay

Causality: Direct measurement of PGE2 via a competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a downstream functional readout of COX-2 enzymatic activity.

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates and incubate for 24 hours.

-

Pre-treatment: Treat cells with GGTP (1, 10, 50 μM) for 1 hour.

-

Induction: Stimulate COX-2 expression by adding 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

-

Harvest & ELISA: Collect the cell culture supernatant. Quantify PGE2 levels using a commercial PGE2 competitive ELISA kit, reading absorbance at 450 nm.

Self-Validation Checkpoint (In Vitro - Assay B): Protocol: Utilize Celecoxib (a highly selective COX-2 inhibitor) at a known concentration (e.g., 50 nM) as a positive control. Validation: The assay batch is only considered valid if the Celecoxib control yields an inhibition percentage that falls strictly within its established standard curve (typically 40-60% inhibition at 50 nM). This ensures the LPS induction and ELISA reagents are functioning optimally.

Conclusion

By integrating high-precision molecular docking with self-validating in vitro assays, this guide establishes 6'-O-β-D-Glucosylgentiopicroside as a formidable, multi-target anti-inflammatory candidate. Its ability to simultaneously block the FPR1 activation triad and inhibit the COX-2 active site via its dense glucosyl hydrogen-bonding network provides a compelling structural basis for its observed efficacy in traditional medicine, paving the way for advanced lead optimization in rational drug design.

References

1.[3] 2.[1] 3. [2] 4. 5.[5] 6.[7] 7.[8] 8. 9.[6]

Sources

- 1. Inhibitory effects of secoiridoids from the roots of Gentiana straminea on stimulus-induced superoxide generation, phosphorylation and translocation of cytosolic compounds to plasma membrane in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the chemical constituents in root of Gentiana macrophylla from Shaanxi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Gentiopicroside Derivatives as Novel Cyclooxygenase-2 Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Therapeutic efficacy and mechanisms of gentiopicroside in various diseases [frontiersin.org]

Methodological & Application

Application Note: HPLC Method Development for Quantification of 6'-O-β-D-Glucosylgentiopicroside

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of 6'-O-β-D-Glucosylgentiopicroside (6'-O-Glu-GPS), a bioactive secoiridoid glycoside found in Gentiana species (G. rigescens, G. straminea, G. macrophylla).

Unlike its parent compound gentiopicroside, 6'-O-Glu-GPS possesses an additional glucose moiety, significantly increasing its polarity. This presents a specific chromatographic challenge: maintaining adequate retention and resolution from interfering polar matrix components and structurally similar iridoids like swertiamarin.

This guide moves beyond simple recipe-following, providing the mechanistic rationale for column selection, mobile phase optimization, and integration strategies to ensure regulatory-grade data integrity (ICH Q2(R1) compliance).

Physicochemical Profile & Target Analyte[1][2][3][4][5][6]

| Parameter | Description |

| Analyte | 6'-O-β-D-Glucosylgentiopicroside |

| CAS Number | 115713-06-9 |

| Chemical Class | Secoiridoid Glycoside |

| Molecular Formula | C₂₂H₃₀O₁₄ |

| Polarity | High (More polar than Gentiopicroside) |

| Chromophore | Conjugated ester/lactone system (Similar to Gentiopicroside) |

| UV Max ( | 254 nm (Primary), 270 nm (Secondary) |

| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol; Insoluble in non-polar solvents.[1] |

Method Development Strategy (The "Why")

Stationary Phase Selection

-

Standard C18 (ODS): While adequate for gentiopicroside, standard C18 columns may exhibit "phase dewetting" or poor retention for the highly polar 6'-O-Glu-GPS, causing it to elute in the void volume (

) with matrix salts. -

Recommendation: Use an End-capped C18 column compatible with 100% aqueous conditions or a Polar-Embedded C18 (e.g., Waters Symmetry Shield, Agilent Zorbax SB-Aq). This ensures the stationary phase chains remain extended even at low organic modifier concentrations, crucial for retaining the early-eluting glucosyl derivative.

Mobile Phase & Gradient Logic

-

Critical Pair: The separation of 6'-O-Glu-GPS (

min) from Swertiamarin ( -

Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has lower viscosity (lower backpressure) and generally provides sharper peak shapes for glycosides.

-

Acidification: 0.1% Formic Acid is essential. It suppresses the ionization of residual silanols on the column and any free carboxylic acid groups in the matrix (like loganic acid), preventing peak tailing and ensuring reproducible retention times.

Detection

-

The iridoid moiety absorbs strongly at 254 nm and 270 nm .

-

254 nm is selected for maximum sensitivity.

-

DAD (Diode Array Detection) is mandatory during development to confirm peak purity, ensuring no co-elution with matrix polyphenols.

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| System | HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290, Waters Alliance) |

| Column | Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Temperature | 30°C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm (Reference: 360 nm / off) |

| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

Gradient Program

Rationale: A shallow initial gradient is required to separate 6'-O-Glu-GPS from the solvent front and adjacent polar iridoids.

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event |

| 0.00 | 95 | 5 | Initial Hold (Retention) |

| 5.00 | 90 | 10 | Shallow ramp for polar separation |

| 20.00 | 70 | 30 | Elution of Gentiopicroside/Swertiamarin |

| 30.00 | 50 | 50 | Wash of less polar components |

| 35.00 | 5 | 95 | Column Clean-up |

| 40.00 | 95 | 5 | Re-equilibration (Critical) |

Standard Preparation

-

Stock Solution: Weigh 5.0 mg of 6'-O-β-D-Glucosylgentiopicroside reference standard (purity >98%) into a 10 mL volumetric flask. Dissolve in Methanol. (Conc: 500 µg/mL).

-

Working Standards: Serially dilute with 10% Methanol/Water to obtain concentrations of 10, 20, 50, 100, and 200 µg/mL.

-

Note: Diluting in high organic solvent (100% MeOH) can cause peak distortion for early eluting peaks. Use 10-20% MeOH for the final injection solvent.

-

Sample Preparation (Plant Matrix)

-

Pulverization: Grind dried roots (Gentiana spp.) to a fine powder (pass through 60-mesh sieve).

-

Extraction: Accurately weigh 0.5 g of powder into a 50 mL conical flask.

-

Solvent: Add 25 mL of 80% Methanol .

-

Process: Ultrasonicate (Power: 250W, Freq: 40kHz) for 30 minutes at room temperature.

-

Clarification: Centrifuge at 4000 rpm for 10 min.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

Visualized Workflows

Diagram 1: Analytical Workflow

This diagram outlines the critical path from raw material to data generation.

Caption: End-to-end workflow for the extraction and HPLC quantification of 6'-O-β-D-Glucosylgentiopicroside.

Diagram 2: Critical Resolution Decision Tree

Use this logic to troubleshoot separation issues between the target analyte and Swertiamarin.

Caption: Troubleshooting logic for resolving the critical pair (6'-O-Glu-GPS and Swertiamarin).

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of this method, the following acceptance criteria must be met during validation:

| Validation Parameter | Acceptance Criteria | Rationale |

| System Suitability | Tailing Factor ( | Ensures column efficiency and peak symmetry. |

| Linearity | Confirms proportional response. | |

| Precision (Repeatability) | RSD < 2.0% (n=6 injections) | Verifies instrument stability. |

| Accuracy (Recovery) | 95% – 105% (Spiked samples) | Ensures extraction efficiency is complete. |

| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Defines sensitivity limits. |

| Selectivity | Resolution ( | Critical for accurate integration. |

Troubleshooting Guide

Issue 1: Analyte elutes in the void volume (

-

Cause: "Phase Collapse" or insufficient retention of the glucose moiety.

-

Solution: Ensure the initial gradient starts at 5% Organic or less. Switch to an "Aq" type C18 column designed for high-water phases.

Issue 2: Split peaks or shoulder peaks.

-

Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% Methanol into a 95% Water mobile phase causes precipitation/band broadening.

-

Solution: Dissolve final sample/standard in the starting mobile phase (e.g., 10% Acetonitrile in Water).

Issue 3: Baseline drift at 254 nm.

-

Cause: Formic acid absorption or gradient artifacts.

-

Solution: Ensure Formic acid is high-purity (LC-MS grade). Use a reference wavelength (360 nm, bandwidth 100) to subtract gradient drift if using a DAD.

References

-

Shen, T., et al. (2019). "Assessing Geographical Origin of Gentiana rigescens Using Untargeted Chromatographic Fingerprint, Data Fusion and Chemometrics." Molecules, 24(14), 2603. Link

- Pan, Y., et al. (2016). "Simultaneous determination of five iridoid glycosides in Gentiana rigescens by HPLC." Chinese Traditional and Herbal Drugs. (Provides retention time data: Loganin < 6'-O-Glu-GPS < Swertiamarin < Gentiopicroside).

-

Sigma-Aldrich. "Gentiopicroside Reference Standard Product Information." Link

-

BenchChem. "HPLC Method Development for Flavonoid Glycosides." (General principles on glycoside retention). Link

-

ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

Application Note: UPLC-MS/MS Determination of 6'-O-beta-D-Glucosylgentiopicroside in Biological Plasma

Executive Summary

This guide provides a comprehensive framework for the development and validation of a UPLC-MS/MS method to quantify 6'-O-beta-D-Glucosylgentiopicroside in biological plasma. As a highly polar disaccharide derivative of gentiopicroside found in Gentiana species (e.g., G. macrophylla, G. rigescens), this analyte presents specific challenges regarding retention, ionization efficiency, and matrix effects.

This protocol departs from rigid templates to focus on causality and self-validation . It guides the researcher through optimizing the critical parameters—specifically the transition from the labile outer glucose moiety to the stable iridoid core—ensuring a robust assay suitable for pharmacokinetic (PK) profiling.

Analyte Profile & Mechanistic Strategy

Physicochemical Properties

-

CAS: 115713-06-9[1]

-

Molecular Formula: C22H30O14

-

Molecular Weight: 518.47 g/mol

-

Polarity: High (LogP < -1.0 estimated due to two glucose units).

-

Solubility: Highly soluble in water/methanol; poor solubility in non-polar organic solvents (hexane, ether).

Analytical Strategy (The "Why")

-